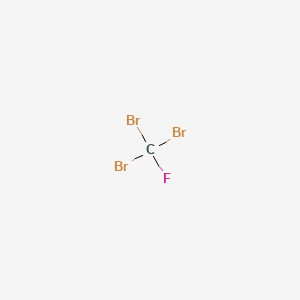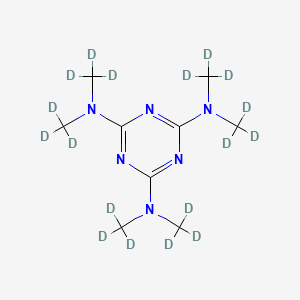
Tribromofluoromethane
Übersicht
Beschreibung
Tribromofluoromethane, also known as Halon 1103 or R 11B3, is a fully halogenated mixed halomethane or, more exactly, a bromofluorocarbon (BFC). It is a colorless to yellow liquid . Tribromofluoromethane can be used in fire extinguishers .
Synthesis Analysis
Tribromofluoromethane (fluorotribromomethane) was used in the synthesis of dibromofluoromethyllithium that reacted with an aldehyde or ketone to give fluorinated alcohol . It was also used in the fluorination of boron chlorides and boron bromides .Molecular Structure Analysis
The molecular formula of Tribromofluoromethane is CBr3F . The molecule contains a total of 4 bonds. There are 4 non-H bonds . The InChI is 1S/CBr3F/c2-1(3,4)5 and the InChIKey is IHZAEIHJPNTART-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Tribromofluoromethane has a molar mass of 270.72 g/mol . It appears as a clear yellow liquid . The density is 2.7650 g/cm^3 at 25 °C . It has a melting point of -73 °C and a boiling point of 108 °C .Wissenschaftliche Forschungsanwendungen
Tribromofluoromethane, also known as Fluorotribromomethane, is a fully halogenated mixed halomethane. Here is a comprehensive analysis of its scientific research applications, focusing on unique applications:
Fire Suppression
Tribromofluoromethane is used in fire extinguishers due to its effectiveness in interrupting the combustion process. It can be utilized in specialized fire suppression systems, particularly in areas where water-based extinguishers could damage sensitive equipment or materials .
Synthesis of Fluorinated Compounds
In organic synthesis, Tribromofluoromethane is used to produce dibromofluoromethyllithium, which can react with aldehydes or ketones to yield fluorinated alcohols. These compounds have various applications in pharmaceuticals and agrochemicals due to their stability and biological activity .
Electron Attachment Studies
As a polar, electron-attaching gas, Tribromofluoromethane is studied for its electronic polarizability and dissociative attachment of electrons. This research has implications for understanding atmospheric chemistry and designing materials with specific electronic properties .
Generation of Carbonyl Addition Reactions
Tribromofluoromethane undergoes reactions with butyllithium to generate dibromofluoromethyllithium, which can then be used in carbonyl addition reactions to produce various fluorinated organic compounds with potential applications in medicinal chemistry .
Safety and Hazards
Eigenschaften
IUPAC Name |
tribromo(fluoro)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CBr3F/c2-1(3,4)5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZAEIHJPNTART-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBr3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059859 | |
| Record name | Tribromofluoromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Fluorotribromomethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13898 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tribromofluoromethane | |
CAS RN |
353-54-8 | |
| Record name | Tribromofluoromethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=353-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methane, tribromofluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methane, tribromofluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tribromofluoromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tribromofluoromethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of Tribromofluoromethane?
A1: Tribromofluoromethane has the molecular formula CFBr3 and a molecular weight of 270.72 g/mol.
Q2: What spectroscopic data is available for Tribromofluoromethane?
A2: Extensive Raman and infrared spectroscopic studies have been conducted on Tribromofluoromethane, particularly in its solid state. These studies have revealed information about its vibrational modes, including lattice and internal modes, under various temperatures and pressures. [, , ] Additionally, photoelectron spectroscopy has been used to investigate the bonding properties of the molecule and its cation. []
Q3: How does the freezing point of Tribromofluoromethane change with pressure?
A3: Raman studies have shown that the freezing point of Tribromofluoromethane increases with applied pressure, occurring near 1.0 GPa at room temperature. []
Q4: Can Tribromofluoromethane be used in organic synthesis?
A4: Yes, Tribromofluoromethane serves as a valuable reagent in organic synthesis. For instance, it can be used to generate dibromofluoromethyllithium, a versatile reagent for synthesizing fluorinated alcohols and olefins. [, , ] It also plays a crucial role in synthesizing fluoro- and bromofluoroaryl compounds through copyrolysis reactions. []
Q5: How does Tribromofluoromethane react with aldehydes and ketones?
A5: Tribromofluoromethane, when reacted with tris(dimethylamino)phosphine, generates a phosphorus ylide. This ylide undergoes Wittig reactions with aldehydes and ketones, producing corresponding alkene products as mixtures of E/Z isomers. [, ]
Q6: Can Tribromofluoromethane be used to synthesize heterocyclic compounds?
A6: Yes, Tribromofluoromethane participates in ruthenium-catalyzed tandem C-H fluoromethylation/cyclization reactions with N-alkylhydrazones, leading to the formation of 4-fluoropyrazoles. []
Q7: Can Tribromofluoromethane act as a precursor for fluorinated building blocks?
A7: Yes, Tribromofluoromethane can be utilized for the synthesis of dibromofluoromethyl alkene and 1-bromo-1,3-fluorinated diene derivatives. These compounds can serve as building blocks for further chemical transformations. []
Q8: Are there specific challenges associated with the handling and storage of Tribromofluoromethane?
A8: While specific stability and formulation data are limited in the provided research, Tribromofluoromethane's reactivity suggests a need for careful handling and storage. Its use as a reagent often involves low temperatures, hinting at potential instability under standard conditions. Further research is necessary to explore its long-term stability and potential formulation strategies for various applications.
Q9: What is known about the environmental impact of Tribromofluoromethane?
A9: While the provided research doesn't explicitly address the environmental impact and degradation of Tribromofluoromethane, it is crucial to acknowledge its potential effects. As a halomethane, it's essential to investigate its persistence in the environment, potential for bioaccumulation, and any toxic effects on ecosystems. Further research in this area is necessary to develop responsible handling and disposal practices and explore potential mitigation strategies.
Q10: What are some of the historical milestones in research related to Tribromofluoromethane?
A11: Early research on Tribromofluoromethane focused on its physical properties, including its crystal structure determined through powder neutron diffraction. [] Subsequent research explored its use in synthetic chemistry, uncovering its versatility as a reagent for introducing fluorine and bromine atoms into various molecules. The development of new synthetic methods using Tribromofluoromethane continues to be an active area of research, highlighting its significance in organic synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol](/img/structure/B1329221.png)

![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)









